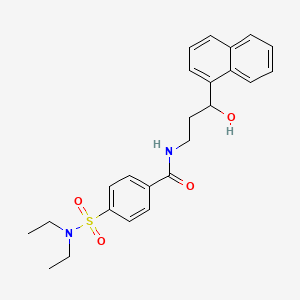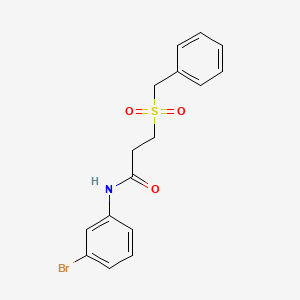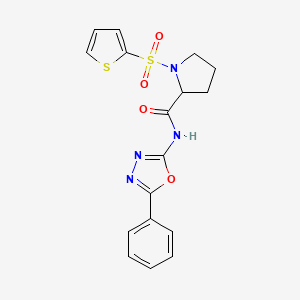
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4S2 and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity :
- Compounds like N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide have been synthesized and analyzed for their potential biological activities. For instance, research has shown that 1,3,4-oxadiazole bearing compounds exhibit a range of biological activities, leading to their synthesis and evaluation against different bacterial strains (Khalid et al., 2016).
Antitubercular Agents :
- These compounds have been studied for their potential as antitubercular agents. A study synthesized various derivatives and evaluated their in vitro antitubercular activity, with some showing moderate to good effectiveness (Joshi et al., 2015).
Prediction of Biological Activity :
- Research has been conducted on the prediction of the biological activity of synthesized compounds, which is crucial for understanding their potential applications in medicine and drug development (Kharchenko et al., 2008).
Tuberculostatic Activity :
- Studies have also focused on the synthesis of derivatives of 1,3,4-oxadiazole and their evaluation for tuberculostatic activity, showing the relevance of these compounds in addressing tuberculosis (Foks et al., 2004).
Antioxidant Activity :
- The antioxidant properties of derivatives have been explored, with some compounds showing potent antioxidant activities, highlighting their potential in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Acetyl- and Butyrylcholinesterase Inhibition :
- Research into acetyl- and butyrylcholinesterase inhibitors, which are important for treating conditions like dementia, has included compounds with 1,3,4-oxadiazole rings, showing moderate inhibition and potential for further development (Pflégr et al., 2022).
Cardiotonic Activity :
- Some derivatives have been synthesized and tested for their cardiotonic activity, contributing to the development of new treatments for cardiac conditions (Nate et al., 1987).
Anticancer Evaluation :
- The anticancer properties of these compounds have been evaluated, with some showing promising results against various cancer cell lines, indicating their potential use in cancer therapy (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-15(18-17-20-19-16(25-17)12-6-2-1-3-7-12)13-8-4-10-21(13)27(23,24)14-9-5-11-26-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHRVGXMLJTXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358649.png)
![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)

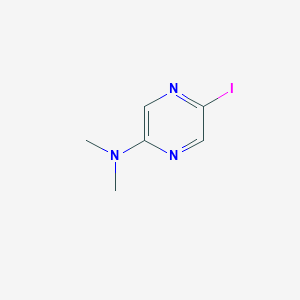
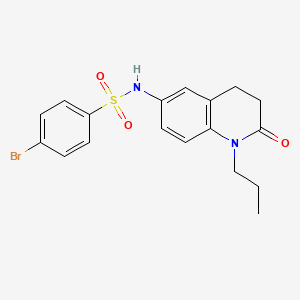
![methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2358659.png)

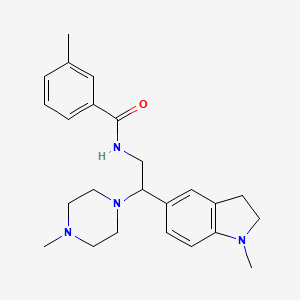
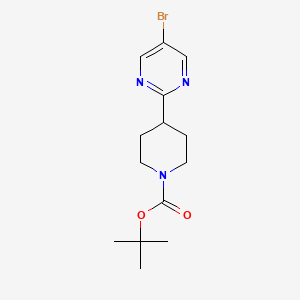
![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)
